3-[4-(3,5-dinitrophenoxy)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
- Its chemical formula is C20H18N2O6.
- The compound features a propanamide backbone with a dinitrophenoxyphenyl group and a methoxyphenylmethyl substituent.
- It exhibits interesting properties due to its unique combination of functional groups.
3-[4-(3,5-dinitrophenoxy)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes: One common synthetic route involves Suzuki–Miyaura coupling, which joins aryl or vinyl boronic acids with aryl halides using a palladium catalyst.
Reaction Conditions: The reaction typically occurs under mild conditions, with base, solvent, and a suitable ligand.
Industrial Production: While not widely used industrially, research laboratories synthesize this compound for further investigations.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boronic acids, palladium catalysts, and base.
Major Products: The major product of Suzuki–Miyaura coupling is the desired compound itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: No direct medicinal applications reported, but its derivatives may have interesting properties.
Industry: Limited industrial applications, but its reactivity makes it valuable in research.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it likely interacts with molecular targets (e.g., enzymes, receptors) through covalent or non-covalent interactions.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other boronic acid derivatives, such as phenylboronic acid or pinacol boronic esters.
Uniqueness: Its combination of dinitrophenoxy and methoxyphenylmethyl groups sets it apart.
Properties
Molecular Formula |
C23H21N3O7 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C23H21N3O7/c1-32-20-7-4-17(5-8-20)15-24-23(27)11-6-16-2-9-21(10-3-16)33-22-13-18(25(28)29)12-19(14-22)26(30)31/h2-5,7-10,12-14H,6,11,15H2,1H3,(H,24,27) |
InChI Key |
JWJTZKJPMOUXLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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